methyl 4-[(3-phenoxypropanoyl)amino]benzoate
Description
Methyl 4-[(3-phenoxypropanoyl)amino]benzoate is an aromatic ester-amide hybrid compound. Its structure comprises a methyl benzoate core substituted at the para position with an amide-linked 3-phenoxypropanoyl group. While direct experimental data for this compound are absent in the provided evidence, its structural features align with bioactive esters and amides studied in agrochemical and pharmaceutical contexts, such as sulfonylurea herbicides and kinase inhibitors .
Properties
IUPAC Name |
methyl 4-(3-phenoxypropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)13-7-9-14(10-8-13)18-16(19)11-12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWCBQTPBPHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788421 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-phenoxypropanoyl)amino]benzoate typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-aminobenzoic acid and 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Esterification: The resulting amide is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-phenoxypropanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 4-[(3-phenoxypropanoyl)amino]benzoic acid.
Reduction: Methyl 4-[(3-aminopropyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development
- Methyl 4-[(3-phenoxypropanoyl)amino]benzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance the efficacy of active pharmaceutical ingredients (APIs). Research indicates that derivatives of this compound exhibit promising activity against specific biological targets, making it a valuable starting material in drug design .
- Anti-inflammatory Agents
- Antimicrobial Activity
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-[(3-phenoxypropanoyl)amino]benzoate involves its interaction with specific molecular targets. The amide and ester groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The phenoxypropanoyl moiety may also interact with hydrophobic pockets in target molecules, influencing their function.
Comparison with Similar Compounds
Table 1: Key Differences in Ethyl/Methyl Benzoate Analogues
| Compound | Ester Group | Substituent | Molecular Weight* | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Methyl | 3-Phenoxypropanoyl | ~313 g/mol | Ester, Amide, Phenoxy |
| I-6230 (Ethyl derivative) | Ethyl | Pyridazin-3-ylphenethyl | ~379 g/mol | Ester, Amine, Pyridazine |
| I-6473 (Ethyl derivative) | Ethyl | 3-Methylisoxazol-5-ylphenethoxy | ~383 g/mol | Ester, Ether, Isoxazole |
*Calculated based on molecular formulas.
Trifluoromethyl-Substituted Analogues ()
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate features a trifluoromethyl group, a strong electron-withdrawing substituent. Compared to the target compound:
- The phenoxy group in the target compound is electron-donating, stabilizing adjacent bonds.
- Lipophilicity: The CF₃ group enhances logP (~2.5 estimated), whereas the phenoxy group provides moderate hydrophobicity.
Fluorinated Derivatives ()
Compounds like ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (9) incorporate fluorinated alkyl chains. Key distinctions:
- Fluorination: The tetrafluoropropan-2-yl group in compound 9 increases metabolic stability and resistance to oxidative degradation compared to the non-fluorinated propanoyl chain in the target compound.
- Bioactivity : Fluorinated analogues are often prioritized in drug design for enhanced bioavailability .
Triazine-Linked Benzoates ()
Triazine-containing compounds (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) are prevalent in herbicides. Unlike the target compound:
- Heterocyclic Core: Triazines enable strong binding to acetolactate synthase (ALS) in plants, a target absent in the phenoxypropanoyl derivative.
- Sulfonylurea Linkage : The sulfonylurea bridge in triazine herbicides contrasts with the amide bond in the target compound, affecting hydrolysis rates and environmental persistence .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The phenoxy group in the target compound may favor interactions with aromatic receptors (e.g., tyrosine kinases), while pyridazine or isoxazole substituents () could optimize binding to enzymes with polar active sites.
- Synthetic Accessibility : The target compound’s amide bond can be synthesized via standard carbodiimide coupling, whereas triazine-linked derivatives require more complex cyclization ().
- Stability: Fluorinated derivatives () exhibit superior stability under physiological conditions, suggesting that fluorination of the propanoyl chain in the target compound could enhance its pharmacokinetic profile.
Biological Activity
Methyl 4-[(3-phenoxypropanoyl)amino]benzoate, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzoate moiety linked to a phenoxypropanamide. This structural configuration is significant for its biological interactions and activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial for cellular detoxification and antioxidant defense systems .
- Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment.
Biological Activity
Research indicates that this compound possesses various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antimicrobial properties against various bacterial strains .
- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and related compounds:
Study 1: Inhibition of Glutathione Enzymes
A recent study evaluated the inhibitory effects of methyl 4-aminobenzoate derivatives on GR and GST. The results indicated that certain derivatives exhibited strong inhibition, suggesting potential applications in oxidative stress-related conditions .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound 1 | 0.325 ± 0.012 | Glutathione Reductase |
| Compound 5 | 92.41 ± 22.26 | Glutathione S-transferase |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of phenylpropanamide derivatives, where this compound showed promising activity against several bacterial strains, indicating its potential as an antimicrobial agent .
Study 3: Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, highlighting its potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
